molecular formula C19H23F2N5O B14759210 4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Cat. No.: B14759210
M. Wt: 375.4 g/mol
InChI Key: JOWBNJRPORHCGT-UHFFFAOYSA-N
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Description

KD7332 is a novel, potent, and selective inhibitor of inducible nitric oxide synthase (iNOS). It belongs to a series of quinolinone-based small molecules that inhibit iNOS dimerization. This compound has shown promising results in preclinical studies, particularly in rodent models of pain, making it a potential candidate for the treatment of inflammatory and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

KD7332 is synthesized through a series of chemical reactions involving quinolinone and imidazopyrazine derivatives. The synthetic route typically involves the following steps:

    Formation of the quinolinone core: This involves the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the imidazopyrazine moiety: This step involves the coupling of the quinolinone core with an imidazopyrazine derivative using a suitable coupling reagent such as EDCI or DCC.

    Functional group modifications: Various functional groups are introduced or modified to enhance the potency and selectivity of the compound

Industrial Production Methods

The industrial production of KD7332 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Optimization of reaction conditions: Parameters such as temperature, solvent, and reaction time are optimized.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product

Chemical Reactions Analysis

Types of Reactions

KD7332 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: KD7332 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of KD7332, each with potentially different biological activities .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the inhibition of iNOS and its effects on nitric oxide production.

    Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular signaling.

    Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain.

Mechanism of Action

KD7332 exerts its effects by inhibiting the dimerization of inducible nitric oxide synthase (iNOS). This inhibition prevents the formation of nitric oxide, a key mediator of inflammation and pain. The compound selectively targets iNOS over other isoforms such as endothelial nitric oxide synthase (eNOS), making it a highly specific inhibitor. The molecular targets and pathways involved include the iNOS enzyme and downstream signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

KD7332 is unique compared to other iNOS inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:

    Aminoguanidine: A less selective iNOS inhibitor with broader activity.

    1400W: A selective iNOS inhibitor but with lower potency compared to KD7332.

    L-NMMA: A non-selective NOS inhibitor affecting all isoforms of nitric oxide synthase

KD7332 stands out due to its superior selectivity and efficacy in preclinical models, making it a promising candidate for further development .

Properties

Molecular Formula

C19H23F2N5O

Molecular Weight

375.4 g/mol

IUPAC Name

4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C19H23F2N5O/c20-13-5-4-12-11(8-14(27)24-16(12)15(13)21)9-26-18(10-2-1-3-10)25-17-19(26)23-7-6-22-17/h6-7,10-13,15-16H,1-5,8-9H2,(H,24,27)

InChI Key

JOWBNJRPORHCGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=NC=CN=C3N2CC4CC(=O)NC5C4CCC(C5F)F

Origin of Product

United States

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